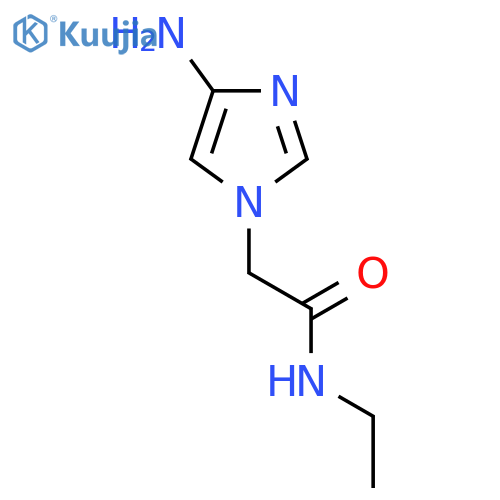Cas no 2138001-19-9 (2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide)

2138001-19-9 structure
商品名:2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide
- 2138001-19-9
- EN300-1106697
-
- インチ: 1S/C7H12N4O/c1-2-9-7(12)4-11-3-6(8)10-5-11/h3,5H,2,4,8H2,1H3,(H,9,12)
- InChIKey: LNLIFUKIXRAKAL-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=NC(=C1)N)NCC
計算された属性
- せいみつぶんしりょう: 168.10111102g/mol
- どういたいしつりょう: 168.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 72.9Ų
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106697-5g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 5g |
$1821.0 | 2023-10-27 | |
| Enamine | EN300-1106697-0.25g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-1106697-0.1g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
| Enamine | EN300-1106697-1.0g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 1g |
$1315.0 | 2023-06-10 | ||
| Enamine | EN300-1106697-10g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 10g |
$2701.0 | 2023-10-27 | |
| Enamine | EN300-1106697-2.5g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
| Enamine | EN300-1106697-0.5g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
| Enamine | EN300-1106697-10.0g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 10g |
$5652.0 | 2023-06-10 | ||
| Enamine | EN300-1106697-1g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 1g |
$628.0 | 2023-10-27 | |
| Enamine | EN300-1106697-0.05g |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide |
2138001-19-9 | 95% | 0.05g |
$528.0 | 2023-10-27 |
2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
2138001-19-9 (2-(4-amino-1H-imidazol-1-yl)-N-ethylacetamide) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 55290-64-7(Dimethipin)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
